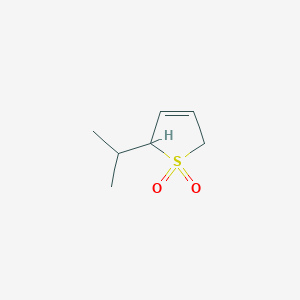

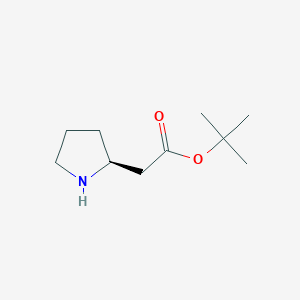

(S)-tert-butyl 2-(pyrrolidin-2-yl)acetate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds often involves strategies such as mixed anhydride methods, as seen in the synthesis of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, where iso-butoxycarbonyl chloride is utilized as a key reagent (Naveen et al., 2007). Continuous flow synthesis methods have also been applied to the preparation of pyrrole derivatives, showcasing modern approaches to pyrrolidine synthesis (Herath & Cosford, 2010).

Molecular Structure Analysis

The molecular structure of compounds containing pyrrolidine rings can be elucidated through techniques like X-ray diffraction, revealing details such as crystal lattice parameters and molecular conformations. For example, a related compound's structure was characterized, showing the pyrrolidine ring in an envelope conformation and exhibiting intermolecular hydrogen bonds (Naveen et al., 2007).

Chemical Reactions and Properties

The chemical reactivity of (S)-tert-butyl 2-(pyrrolidin-2-yl)acetate and similar compounds includes their participation in various organic transformations. For instance, tert-butyl nitrite has been utilized in oxidative intermolecular sulfonamination of alkynes to synthesize substituted sulfonyl pyrroles, demonstrating the versatility of pyrrolidine-containing compounds in synthesis (Qi et al., 2018).

Physical Properties Analysis

The physical properties of such compounds can be influenced by their structural elements, including solubility and thermal stability. The introduction of tert-butyl groups can render compounds more soluble in organic solvents, which is beneficial for their application in various chemical reactions (Lu et al., 2014).

Chemical Properties Analysis

Chemical properties, such as acidity, basicity, and nucleophilicity, can be affected by the presence of pyrrolidine and tert-butyl groups. Studies on the synthesis and characterization of related compounds can provide insights into how these groups influence the overall reactivity and stability of the molecule under different chemical conditions (Naveen et al., 2007).

科学研究应用

Synthesis and Chemical Transformations

Butyl Group Introduction to Pyrroles : The application of tert-butyl acetate for introducing butyl groups into pyrroles with negative substituents using strong acids illustrates the compound's usefulness in modifying pyrrole structures, which are core components in various pharmaceuticals and organic materials (Treibs & Schulze, 1970).

Chiral Intermediate Synthesis : (S)-tert-butyl 2-(pyrrolidin-2-yl)acetate plays a crucial role in the stereoselective synthesis of chiral intermediates, such as in the production of batzelladines A and B, showcasing its importance in creating bioactive compounds with defined stereochemistry (Guo et al., 2017).

Catalytic Hydrogenation and Cyclization : The compound is instrumental in the catalytic hydrogenation and cyclization processes to produce azabicyclo[3.2.0]heptan-7-ones from pyrrole, underlining its utility in constructing complex cyclic structures from simpler pyrrole units (Gilchrist, Lemos, & Ottaway, 1997).

Radical Cyclization of 1,6-Dienes : Demonstrates an efficient method for the preparation of pyrrolidinones, a critical component in pharmaceuticals, through radical cyclization, highlighting the versatility of tert-butyl peroxybenzoate as an oxidant in organic synthesis (Qin et al., 2020).

Catalysis and Material Science

Catalytic Activity in Acylation Chemistry : Studies on polymethacrylates containing a 4-amino-pyridyl derivative covalently attached demonstrate the compound's role in enhancing catalytic efficiency in acylation reactions, which are fundamental in pharmaceutical synthesis and material processing (Mennenga et al., 2015).

Enantioselective Cyclization : The compound is key in the enantioselective cyclization to produce substituted pyrrolidines, highlighting its role in synthesizing chiral molecules which are crucial for developing drugs with targeted activity and reduced side effects (Chung et al., 2005).

属性

IUPAC Name |

tert-butyl 2-[(2S)-pyrrolidin-2-yl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-10(2,3)13-9(12)7-8-5-4-6-11-8/h8,11H,4-7H2,1-3H3/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATXGOHFUKJHAJB-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC1CCCN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H]1CCCN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30455761 |

Source

|

| Record name | tert-Butyl [(2S)-pyrrolidin-2-yl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-tert-butyl 2-(pyrrolidin-2-yl)acetate | |

CAS RN |

104553-43-7 |

Source

|

| Record name | tert-Butyl [(2S)-pyrrolidin-2-yl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R)-7-(4-Chlorophenyl)-2-(4-fluorophenyl)-7-hydroxy-1-(4-hydroxyphenyl)-2-azaspiro[3.5]nonan-3-one](/img/structure/B27423.png)